Cas no 344280-55-3 (2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid)

2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid is a fluorinated and methoxylated butanoic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure incorporates both a 4-fluorophenyl and a 3-methoxyphenyl moiety, offering distinct electronic and steric properties that may enhance reactivity in targeted chemical transformations. The presence of the ketone and carboxylic acid functional groups provides versatility for further derivatization, such as amide formation or reduction. This compound is of interest in medicinal chemistry due to its scaffold, which is conducive to the development of bioactive molecules. High purity and well-defined synthetic pathways ensure reproducibility for research and industrial applications.
2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid structure
344280-55-3 structure
Product Name:2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid
CAS No:344280-55-3
MF:
MW:
CID:4649433
Update Time:2025-06-13

2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid
    • 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid

2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F159555-25mg
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Additional information on 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid

Introduction to 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic Acid (CAS No. 344280-55-3)

2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 344280-55-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a β-keto acid moiety flanked by aromatic rings with distinct substituents. The presence of both fluorine and methoxy groups on the aromatic rings introduces interesting electronic and steric properties, making this molecule a promising candidate for further exploration in medicinal chemistry.

The structure of 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid features a central four-carbon chain that terminates in a carboxylic acid group, with an oxygen atom inserted at the fourth carbon position, forming an β-keto acid structure. This functional group is known for its reactivity in various organic transformations, including condensation reactions, Michael additions, and enolate formation. The two aromatic rings attached to the β-keto acid backbone are further functionalized: one with a fluorine atom at the para position and another with a methoxy group at the meta position. Such substitutions can significantly influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been growing interest in developing novel molecules with enhanced pharmacological properties. The fluorine atom in 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid is particularly noteworthy, as fluorine substitution is frequently employed in drug design to improve metabolic stability, lipophilicity, and binding interactions with biological macromolecules. Similarly, the methoxy group contributes to the molecule's overall electronic distribution and can modulate its activity by influencing hydrogen bonding interactions. These structural features make this compound an attractive scaffold for designing potential therapeutic agents.

One of the most compelling aspects of 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid is its potential application in the development of small-molecule inhibitors for various biological pathways. The β-keto acid moiety can serve as a key pharmacophore for interacting with enzymes or receptors involved in disease processes. For instance, such compounds have been explored as inhibitors of proteases, kinases, and other enzymes relevant to cancer metabolism and inflammation. The fluorophenyl and methoxypenyl groups provide additional binding points that can enhance target specificity and reduce off-target effects.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery. The fluorine atom at the para position of the phenyl ring in 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid can increase the compound's bioavailability by reducing metabolic degradation. Additionally, fluorine substitution can alter electron density distribution, leading to stronger interactions with biological targets. This has been demonstrated in several high-throughput screening campaigns where fluorinated derivatives have shown improved potency compared to their non-fluorinated counterparts.

The methoxy group on the second aromatic ring also plays a crucial role in modulating the compound's properties. Methoxy-substituted phenols are known for their ability to engage in hydrogen bonding interactions, which can be critical for achieving high-affinity binding to biological targets. Furthermore, methoxy groups can influence solubility and partition coefficients, making them valuable for optimizing pharmacokinetic profiles. In combination with the fluorine atom, these substituents create a balanced molecular structure that could enhance both efficacy and safety.

From a synthetic chemistry perspective, 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid presents an interesting challenge due to its complex structural features. The synthesis involves multiple steps, including functional group interconversions and regioselective substitutions on aromatic rings. Advanced synthetic methodologies such as cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) may be employed to construct the aromatic core efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during multi-step synthesis.

The development of efficient synthetic routes is essential not only for academic research but also for industrial applications where scalability and cost-effectiveness are critical factors. Recent advances in flow chemistry have enabled more streamlined syntheses of complex molecules like 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid, allowing for higher yields and reduced purification times. These innovations are likely to play a significant role in accelerating drug discovery programs that rely on such intermediates.

In conclusion,2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid (CAS No. 344280-55-3) represents a promising scaffold for medicinal chemistry applications due to its unique structural features and functional groups. The combination of fluorine and methoxy substituents on aromatic rings offers numerous opportunities for optimizing pharmacological properties such as potency, selectivity, solubility, and metabolic stability. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound holds significant potential as an intermediate or lead molecule in drug discovery efforts across various therapeutic areas.

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